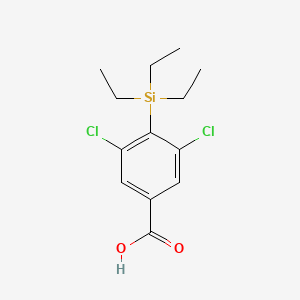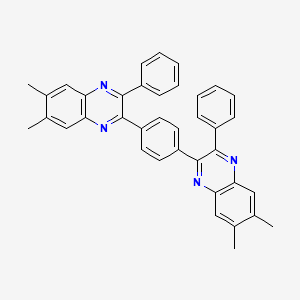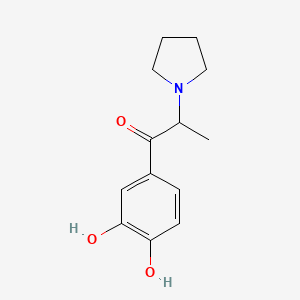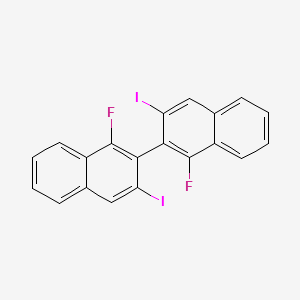
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 3,5-dicloro-4-(trietilsilil)- es un compuesto orgánico que pertenece a la clase de los ácidos benzoicos. Se caracteriza por la presencia de dos átomos de cloro y un grupo trietilsilano unidos al anillo de benceno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido benzoico, 3,5-dicloro-4-(trietilsilil)-, normalmente implica la cloración del ácido benzoico seguida de la introducción del grupo trietilsilano. Un método común implica la reacción del ácido benzoico con cloruro de tionilo para formar ácido 3,5-diclorobenzoico. Este intermedio se hace reaccionar entonces con cloruro de trietilsilano en presencia de una base como la piridina para obtener el producto final .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Las reacciones se llevan a cabo normalmente en grandes reactores con un control preciso de la temperatura, la presión y el tiempo de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 3,5-dicloro-4-(trietilsilil)-, experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados del ácido benzoico.
Reducción: Las reacciones de reducción pueden eliminar los átomos de cloro o el grupo trietilsilano.
Sustitución: Los átomos de cloro pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador.
Sustitución: Los nucleófilos como las aminas o los alcóxidos pueden utilizarse en condiciones básicas para sustituir los átomos de cloro.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas que se utilicen. Por ejemplo, la oxidación suele producir derivados del ácido benzoico, mientras que las reacciones de sustitución pueden producir una variedad de ácidos benzoicos sustituidos.
Aplicaciones en la investigación científica
El ácido benzoico, 3,5-dicloro-4-(trietilsilil)-, tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 3,5-dicloro-4-(trietilsilil)-, implica su interacción con dianas moleculares específicas. El grupo trietilsilano puede aumentar la lipofilia del compuesto, lo que le permite interactuar más eficazmente con las regiones hidrófobas de las proteínas o las membranas celulares. Los átomos de cloro pueden participar en enlaces halógenos, lo que influye en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3,5-dicloro-4-hidroxibenzoico: Similar en estructura pero con un grupo hidroxilo en lugar de un grupo trietilsilano.
Ácido 2,4-dicloro-3,5-difluorobenzoico: Contiene átomos de flúor en lugar del grupo trietilsilano.
Ácido 3,5-diclorobenzoico: Carece del grupo trietilsilano.
Singularidad
El ácido benzoico, 3,5-dicloro-4-(trietilsilil)-, es único debido a la presencia del grupo trietilsilano, que confiere propiedades químicas distintas, como una mayor lipofilia y un potencial para interacciones específicas con dianas biológicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
650598-41-7 |
|---|---|
Fórmula molecular |
C13H18Cl2O2Si |
Peso molecular |
305.27 g/mol |
Nombre IUPAC |
3,5-dichloro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H18Cl2O2Si/c1-4-18(5-2,6-3)12-10(14)7-9(13(16)17)8-11(12)15/h7-8H,4-6H2,1-3H3,(H,16,17) |
Clave InChI |
KTNHRQYRBCSGAI-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)






![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)




![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[[5-(2-pyridinyl)-2-thienyl]methyl]-](/img/structure/B12609900.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
